molecular formula C22H17N3O2 B5407096 2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE

2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE

Cat. No.: B5407096
M. Wt: 355.4 g/mol
InChI Key: WXTWUPGTMHHRQU-UHFFFAOYSA-N
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Description

2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE is a complex organic compound that features both phenoxy and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE typically involves the reaction of quinoxalin-2(1H)-one with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the phenoxy group can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE is unique due to its combination of phenoxy and quinoxaline moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit a broader spectrum of biological activities compared to its simpler counterparts.

Properties

IUPAC Name

2-phenoxy-N-(3-quinoxalin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-22(15-27-18-9-2-1-3-10-18)24-17-8-6-7-16(13-17)21-14-23-19-11-4-5-12-20(19)25-21/h1-14H,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTWUPGTMHHRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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